

In-depth Technical Guide: 3,6-Di(1H-imidazol-1-yl)pyridazine

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Compound of Interest

Compound Name: 3,6-Di(1H-imidazol-1-yl)pyridazine

Cat. No.: B069184

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,6-Di(1H-imidazol-1-yl)pyridazine**, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders. This document details its chemical structure, physicochemical properties, synthesis, and its emerging role in the design of novel therapeutics. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

3,6-Di(1H-imidazol-1-yl)pyridazine is a heterocyclic compound featuring a central pyridazine ring substituted with two imidazole moieties. Its unique structural and chemical properties make it a valuable component in the construction of complex bioactive molecules. Notably, it has gained significant attention as a linker or scaffold component in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.

Chemical Structure and Properties

The chemical structure of **3,6-Di(1H-imidazol-1-yl)pyridazine** is characterized by a symmetrical arrangement of two imidazole rings attached to the 3 and 6 positions of a

pyridazine core.

Chemical Structure:

Chemical Structure of **3,6-Di(1H-imidazol-1-yl)pyridazine**

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **3,6-Di(1H-imidazol-1-yl)pyridazine** is presented below. This data is essential for its characterization and quality control in a research and development setting.

Property	Value	Reference
CAS Number	177648-99-6	[1]
Molecular Formula	C ₁₀ H ₈ N ₆	[1]
Molecular Weight	212.2 g/mol	[1]
Appearance	Solid	
Purity	≥98% (Commercially available)	[1]
Storage	Room temperature	[1]
Predicted Boiling Point	528.9±35.0 °C	
Predicted Density	1.42±0.1 g/cm ³	

Note: Predicted values are based on computational models and may vary from experimental results.

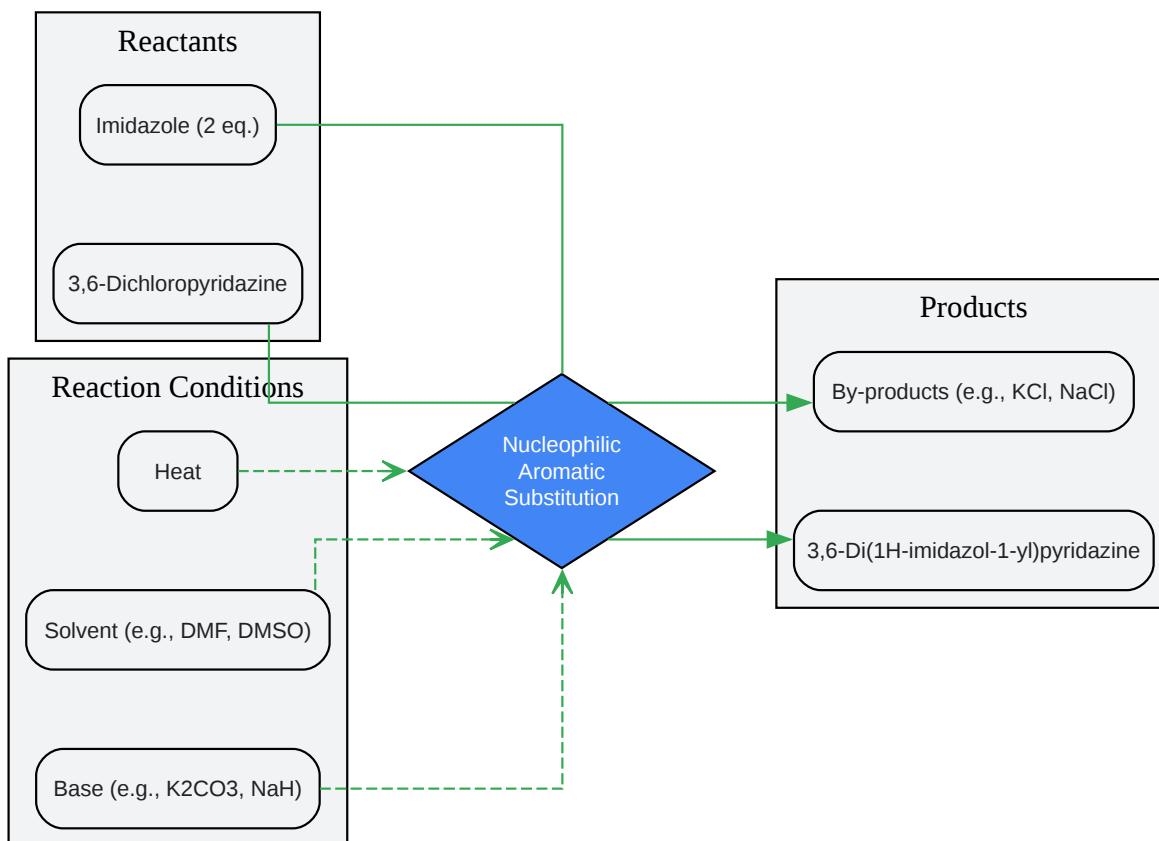
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,6-Di(1H-imidazol-1-yl)pyridazine** is not readily available in peer-reviewed literature, a general synthetic strategy can be inferred from the synthesis of analogous pyridazine derivatives. The most common approach involves the nucleophilic substitution of a di-halo-pyridazine precursor with imidazole.

General Synthetic Approach

The synthesis of 3,6-disubstituted pyridazines typically starts from a commercially available precursor like 3,6-dichloropyridazine. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the imidazole acts as the nucleophile.

Reaction Scheme:



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General Synthetic Workflow for **3,6-Di(1H-imidazol-1-yl)pyridazine**.

Illustrative Experimental Protocol

This is a generalized protocol and may require optimization.

- Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add imidazole (2.2 eq) and a base such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) (2.5 eq).
- Reaction Execution: Heat the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure **3,6-Di(1H-imidazol-1-yl)pyridazine**.
- Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, ^{13}C NMR, and mass spectrometry.

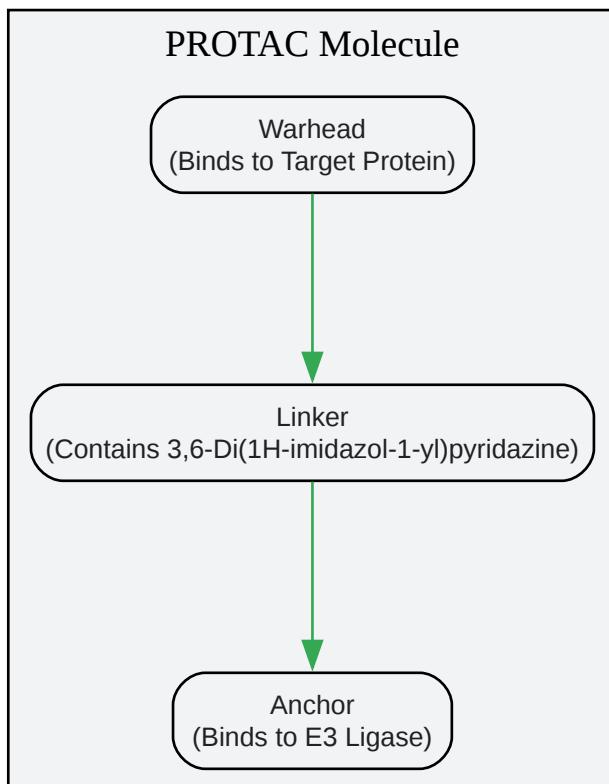
Applications in Drug Discovery and Development

The primary application of **3,6-Di(1H-imidazol-1-yl)pyridazine** in modern drug discovery is as a "Protein Degrader Building Block".^[1] This classification highlights its utility in the construction of PROTACs.

Role in PROTAC Design

PROTACs are heterobifunctional molecules that consist of three key components: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

The rigid and defined geometry of the **3,6-Di(1H-imidazol-1-yl)pyridazine** scaffold makes it an attractive component for PROTAC linkers. Its structural characteristics can influence the spatial orientation of the warhead and anchor ligands, thereby impacting the efficacy and selectivity of the resulting PROTAC.

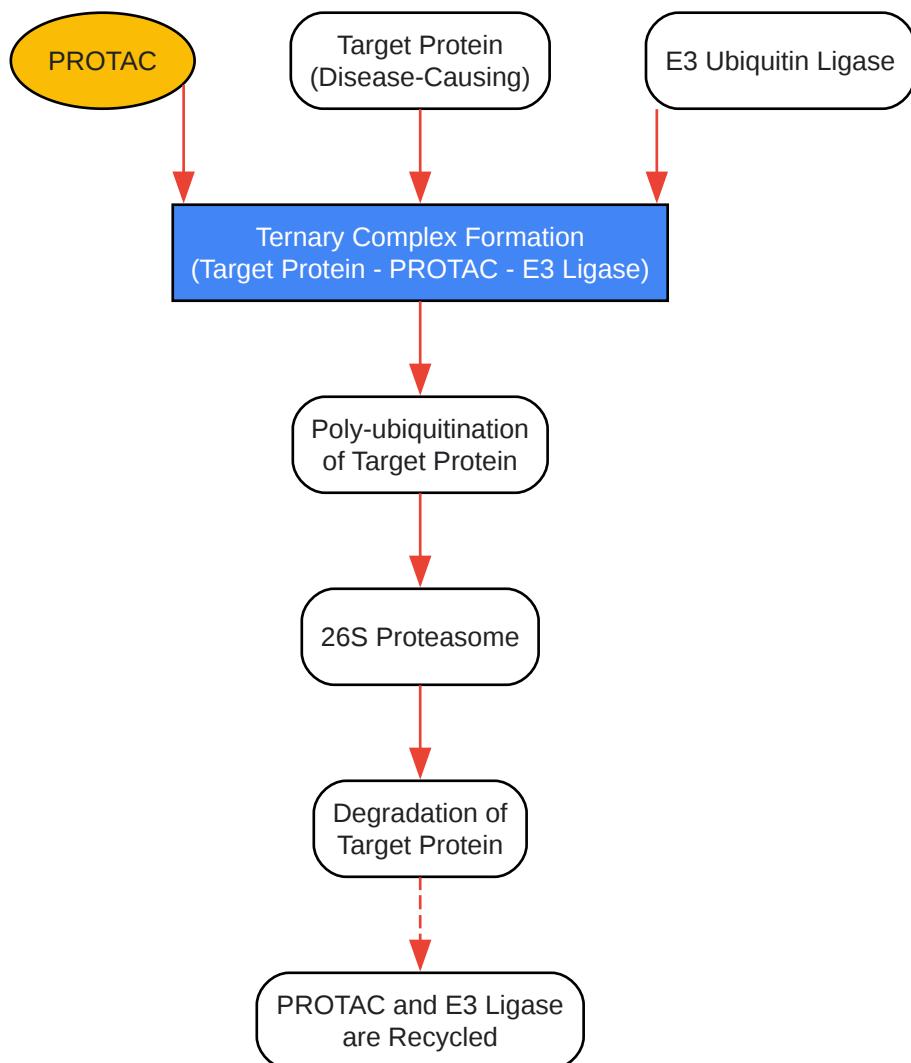


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Schematic of a PROTAC molecule incorporating **3,6-Di(1H-imidazol-1-yl)pyridazine** in the linker.

Targeted Protein Degradation Pathway

The workflow of targeted protein degradation mediated by a PROTAC involves several key steps, leading to the selective elimination of a disease-causing protein.



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Targeted Protein Degradation (TPD) workflow mediated by a PROTAC.

Conclusion

3,6-Di(1H-imidazol-1-yl)pyridazine is a valuable and versatile building block for the synthesis of complex molecules with significant potential in drug discovery. Its primary role as a scaffold in the design of PROTAC linkers underscores its importance in the rapidly advancing field of targeted protein degradation. The rigid structure and defined vectoral properties of this compound provide medicinal chemists with a powerful tool to rationally design and optimize the next generation of protein-degrading therapeutics. Further research into the synthesis and application of this and related pyridazine derivatives is likely to yield novel and effective treatments for a wide range of diseases.

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References

- 1. calpaclab.com [calpaclab.com]
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